molecular formula C7H5F2N3 B11763951 4,5-Difluoro-1H-benzo[d]imidazol-2-amine

4,5-Difluoro-1H-benzo[d]imidazol-2-amine

Cat. No.: B11763951
M. Wt: 169.13 g/mol
InChI Key: QFOXRSPCDPVIGZ-UHFFFAOYSA-N
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Description

4,5-Difluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with formic acid or its derivatives. One common method is the reaction of 4,5-difluoro-o-phenylenediamine with formamide under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Difluoro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

  • 4,5-Dichloro-1H-benzo[d]imidazol-2-amine
  • 4,5-Dimethyl-1H-benzo[d]imidazol-2-amine
  • 4,5-Dibromo-1H-benzo[d]imidazol-2-amine

Comparison: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro, methyl, and bromo analogs. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

4,5-difluoro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12)

InChI Key

QFOXRSPCDPVIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)N)F)F

Origin of Product

United States

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